2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine
Description
The compound 2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine belongs to the 1,2,4-triazole class, characterized by a pyrazine ring at position 2 and a 3-methylbenzylsulfanyl substituent at position 5 of the triazole core. Its molecular formula is C₁₆H₁₆N₆S, with a molecular weight of 324.41 g/mol. This compound is typically synthesized via nucleophilic substitution or alkylation reactions involving 1,2,4-triazole precursors, as exemplified by analogous syntheses in related studies .
Properties
CAS No. |
578723-41-8 |
|---|---|
Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C15H15N5S/c1-11-4-3-5-12(8-11)10-21-15-19-18-14(20(15)2)13-9-16-6-7-17-13/h3-9H,10H2,1-2H3 |
InChI Key |
YJKPQEGTRRTGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=NC=CN=C3 |
solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation reactions. For instance, the synthesis may start with the reaction of carboxylic acid hydrazides with isothiocyanates to form hydrazinecarbothioamides, which then undergo cyclization to yield triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the Triazole Core
Position 4 Substituents
- N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₃H₁₈N₆OS, 306.39 g/mol): Features a tert-butyl group at position 4 and a pyrazine ring at position 3.
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide): Contains an ethyl group at position 4 and a pyridinyl substituent at position 4. The ethyl group enhances hydrophobicity, while the pyridine ring facilitates hydrogen bonding in insect olfactory receptors .
Position 5 Substituents
- 2-{4-Methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine : Replaces the 3-methylbenzyl group with a bulkier 1-naphthylmethyl group. This modification significantly increases molecular weight (332.43 g/mol ) and lipophilicity, which may improve membrane permeability but reduce solubility .
- 5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol: Introduces a hydrazine-linked ethoxyphenyl group at position 5, enhancing antioxidant activity through radical scavenging .
Position 3 Modifications
- Methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate: Replaces the pyrazine ring with a morpholinosulfonyl benzamido group. The sulfonyl moiety improves solubility but may reduce CNS penetration due to increased polarity .
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Key Research Findings and Implications
Substituent Impact on Bioactivity :
- Pyridine/pyrazine rings at position 5 correlate with receptor-binding affinity in kinase inhibitors .
- Bulky aryl groups (e.g., naphthyl) enhance antimicrobial activity but reduce aqueous solubility .
Synthetic Flexibility :
- Alkylation and hydrazine-based reactions allow modular modifications, as seen in the synthesis of ZE-4a–ZE-5c derivatives .
Biological Target Specificity: Sulfamoyl and morpholinosulfonyl groups (e.g., ) improve selectivity for enzymes like COX-2 or phosphatases.
Biological Activity
2-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrazine structure, which is known to confer various biological activities. The presence of the sulfanyl group and methyl substituents enhances its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been noted for their effectiveness against various bacterial strains and fungi. A study indicated that certain synthesized pyrazole carboxamides displayed notable antifungal activity, suggesting that similar structures could yield promising results against microbial pathogens .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. A review highlighted the role of pyrazole derivatives in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases associated with tumor growth. For example, compounds targeting BRAF(V600E) and EGFR pathways have shown significant cytotoxicity against cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer (MCF-7) | 27.3 | Inhibition of cell proliferation |
| Compound B | Colon Cancer (HCT-116) | 6.2 | Targeting specific kinases |
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds is also noteworthy. Research has demonstrated that certain derivatives can inhibit inflammatory pathways, reducing cytokine production in response to inflammatory stimuli . The mechanism often involves modulation of NF-kB signaling pathways.
Case Studies
- Study on Antitumor Activity : A series of pyrazole derivatives were tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific compounds exhibited a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity .
- Evaluation of Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized pyrazoles against five phytopathogenic fungi. Results showed significant inhibition of fungal growth, reinforcing the potential application of these compounds in agricultural settings .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the pyrazine core or substituents on the triazole ring can significantly influence potency and selectivity against biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Methyl Group | Increased lipophilicity and bioavailability |
| Sulfanyl Substitution | Enhanced interaction with target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
